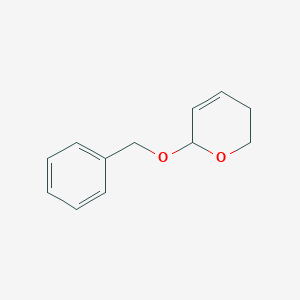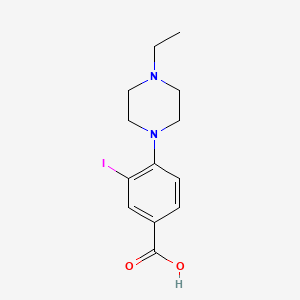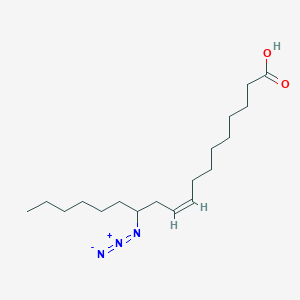
12-Azido oleic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Azidooleic acid is a derivative of oleic acid, characterized by the presence of an azido group at the 12th carbon position. This compound is notable for its applications in biochemical research, particularly in the study of phospholipid-protein interactions within biological membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-azidooleic acid typically involves the azidation of oleic acid derivatives. One common method includes the conversion of oleic acid to its corresponding bromide, followed by nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods: While specific industrial production methods for 12-azidooleic acid are not extensively documented, the general approach involves large-scale synthesis using the aforementioned laboratory techniques. The process is scaled up by optimizing reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Azidooleic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Applications De Recherche Scientifique
12-Azidooleic acid is widely used in scientific research due to its unique properties:
Mécanisme D'action
The mechanism of action of 12-azidooleic acid primarily involves its interaction with biological membranes. The azido group allows for the incorporation of the compound into lipid bilayers, where it can interact with proteins and other membrane components. This interaction is often studied using photoaffinity labeling techniques, where the azido group is activated by light to form covalent bonds with nearby molecules, thereby elucidating the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Oleic Acid: The parent compound, lacking the azido group.
Elaidic Acid: A trans isomer of oleic acid.
Azidostearic Acid: Another azido fatty acid with the azido group at a different position.
Comparison: 12-Azidooleic acid is unique due to the specific placement of the azido group, which imparts distinct chemical reactivity and biological interactions compared to its analogs. This uniqueness makes it particularly valuable in studies requiring site-specific labeling and interaction analysis .
Propriétés
Formule moléculaire |
C18H33N3O2 |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
(Z)-12-azidooctadec-9-enoic acid |
InChI |
InChI=1S/C18H33N3O2/c1-2-3-4-11-14-17(20-21-19)15-12-9-7-5-6-8-10-13-16-18(22)23/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,22,23)/b12-9- |
Clé InChI |
XRCPMRYVFRFJPE-XFXZXTDPSA-N |
SMILES isomérique |
CCCCCCC(C/C=C\CCCCCCCC(=O)O)N=[N+]=[N-] |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



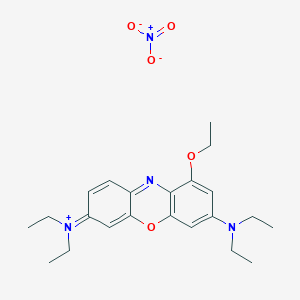

![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)

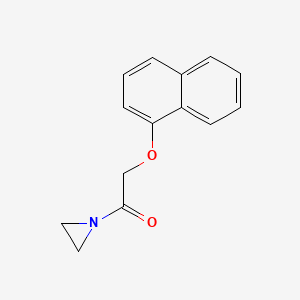
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)


![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)

